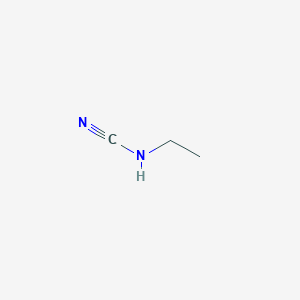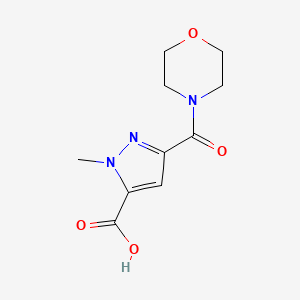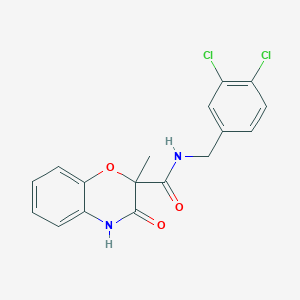
cyano(ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cyano(ethyl)amine is an organic compound characterized by the presence of an ethyl group attached to a cyanamide moiety. This compound is of significant interest due to its versatile applications in organic synthesis and its potential utility in various scientific fields.
Biochemische Analyse
Biochemical Properties
Cyano(ethyl)amine can participate in various biochemical reactions due to its unique structure . It can interact with enzymes, proteins, and other biomolecules, potentially influencing their function
Cellular Effects
It is hypothesized that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed through further experimental studies.
Molecular Mechanism
It is speculated that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cyano(ethyl)amine can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanogen chloride under controlled conditions. The reaction typically proceeds as follows:
C2H5NH2+ClCN→C2H5NHCN+HCl
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced by the reaction of ethylamine with cyanamide in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity. The process involves the following steps:
- Mixing ethylamine and cyanamide in a reactor.
- Adding a catalyst to facilitate the reaction.
- Maintaining the reaction mixture at an appropriate temperature and pressure.
- Purifying the product through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: cyano(ethyl)amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-ethylurea using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can yield ethylamine and ammonia.
Substitution: this compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: N-ethylurea.
Reduction: Ethylamine and ammonia.
Substitution: Various substituted cyanamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cyano(ethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of cyano(ethyl)amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyanamide group is known to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
N-methylcyanamide: Similar in structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.
N-phenylcyanamide: Contains a phenyl group, leading to distinct chemical properties and uses in organic synthesis.
Uniqueness of cyano(ethyl)amine: this compound is unique due to its specific reactivity profile and the ability to form a variety of derivatives with potential applications in multiple fields. Its ethyl group provides a balance between reactivity and stability, making it a valuable compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
ethylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-5-3-4/h5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGZZTFIGKYTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-hydroxypropyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784188.png)

![2-{8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2784190.png)
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate](/img/structure/B2784192.png)

![2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2784199.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)

![N,N-Dimethyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2784207.png)

